molecular formula C16H13N5O B7646561 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B7646561
M. Wt: 291.31 g/mol
InChI Key: VFHBNQINMOPJFV-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that features a fused triazole-pyridine ring system attached to an indole carboxamide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(13-9-11-5-1-2-6-12(11)18-13)17-10-15-20-19-14-7-3-4-8-21(14)15/h1-9,18H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHBNQINMOPJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines to form the triazolo-pyridine core . This is followed by the coupling of the triazolo-pyridine intermediate with an indole-2-carboxamide derivative under appropriate conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridine moiety can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The indole carboxamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-a]quinolines: These compounds share the triazolo-pyridine core but differ in the fused ring system, which can affect their biological activity and applications.

    [1,2,4]triazolo[3,4-a]isoquinolines: Similar to the triazolo-pyridines, these compounds have a different fused ring system that can influence their chemical properties and reactivity.

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is unique due to the combination of the triazolo-pyridine and indole carboxamide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

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